4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol
Description
4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3, an amino (-NH₂) group at position 4, and a methyl group at position 5 that is further functionalized with a 2-(trifluoromethyl)-benzimidazole moiety. The benzimidazole ring introduces a bicyclic aromatic system, while the trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
4-amino-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N6S/c12-11(13,14)9-16-6-3-1-2-4-7(6)19(9)5-8-17-18-10(21)20(8)15/h1-4H,5,15H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVQLIXYZOKOBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=NNC(=S)N3N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzimidazole Core with Trifluoromethyl Substitution
The benzimidazole moiety bearing a trifluoromethyl group at the 2-position is typically synthesized via condensation reactions of o-phenylenediamine derivatives with trifluoromethyl-substituted aldehydes or acids. Common methods include:
- Phillips-Ladenburg Reaction: Condensation of o-phenylenediamine with trifluoromethyl-substituted aldehydes under acidic conditions to form the benzimidazole ring.
- Green Chemistry Approaches: Use of environmentally friendly solvents and catalysts to improve yield and reduce by-products.
The trifluoromethyl group is introduced either by using trifluoromethylated starting materials or via electrophilic trifluoromethylation post ring formation.
Preparation of 4-Amino-4H-1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole-3-thiol ring is synthesized through cyclization reactions involving thiosemicarbazides or hydrazides. Key methods include:
- Cyclization of Thiosemicarbazides: Reaction of substituted thiosemicarbazides under alkaline conditions leads to ring closure forming 4H-1,2,4-triazole-3-thiol derivatives.
- Oxidative Cyclization of Hydrazides: Metal-free oxidative cyclization using iodine or other oxidants to form trifluoromethyl-substituted 1,2,4-triazoles.
- Microwave-Assisted Synthesis: Microwave irradiation accelerates the cyclization process, enhancing yield and reducing reaction time.
Linking Benzimidazole and 1,2,4-Triazole Moieties via Methylene Bridge
The critical step in preparing 4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol involves the formation of a methylene linkage between the benzimidazole nitrogen and the triazole ring. This is typically achieved by:
- Alkylation of the Triazole Thiol: The 4H-1,2,4-triazole-3-thiol is alkylated at the thiol or amino position using a benzimidazole derivative bearing a suitable leaving group (e.g., halomethyl).
- Nucleophilic Substitution: The nucleophilic nitrogen or sulfur atom on the triazole attacks the benzimidazole-substituted alkyl halide, forming the methylene bridge.
Representative Synthetic Route Summary
Detailed Research Findings and Notes
- Yields and Purity: The described synthetic steps typically afford moderate to high yields (62-95%) with high purity confirmed by elemental analysis and spectroscopic methods (IR, NMR).
- Catalysts and Conditions: Transition metal catalysts are often avoided in favor of metal-free oxidative cyclizations using iodine or potassium carbonate, improving environmental compatibility.
- Microwave Irradiation: Accelerates cyclization and alkylation steps, reducing reaction times from hours to minutes without compromising yield.
- Functional Group Compatibility: The methods tolerate various substituents on the benzimidazole and triazole rings, enabling structural diversity for biological activity optimization.
- Safety and Scalability: Use of mild conditions and readily available reagents supports scalability; however, careful handling of reagents like carbon disulfide and iodine is necessary.
Summary Table of Key Preparation Methods
| Preparation Step | Methodology | Advantages | Limitations |
|---|---|---|---|
| Benzimidazole synthesis | Condensation with trifluoromethyl aldehydes | High yield, well-established | Requires acidic conditions |
| 1,2,4-Triazole-3-thiol formation | Cyclization of thiosemicarbazides | High purity, moderate conditions | Moderate yields (62-79%) |
| Methylene bridge formation | Alkylation with benzimidazole-methyl halide | Efficient linkage, good yields | Requires precise control of conditions |
| Oxidative cyclization | Iodine-mediated metal-free process | Environmentally friendly | Sensitive to moisture |
| Microwave-assisted synthesis | Cyclization and alkylation under microwave | Rapid, high yield | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, often catalyzed by agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may convert the trifluoromethyl group to a methyl or hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or thiol positions, utilizing various electrophiles to form diverse derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles for Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Methyl-substituted derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol is extensively utilized in scientific research due to its unique properties:
Chemistry: Investigated for its role as a precursor in synthesizing more complex heterocyclic structures.
Biology: Studied for its potential as an antimicrobial agent, with tests revealing activity against certain bacterial strains.
Medicine: Explored as a lead compound in the development of novel therapeutic agents for conditions such as inflammation and cancer.
Industry: Used as an intermediate in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes and receptors, leading to modulation of biochemical pathways:
Molecular Targets: Enzymes like kinase and phosphatase, receptors involved in signal transduction.
Pathways Involved: Inhibition of enzyme activity, altering cellular signaling pathways that control growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Key Structural Analogues and Their Properties
Key Differences and Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in the target compound and Compound 8 enhances metabolic stability and binding affinity compared to electron-donating groups (e.g., -OCH₃ in 3a) .
- Bicyclic vs. Monocyclic Substituents: The benzimidazole moiety in the target compound provides a rigid, planar structure conducive to π-π stacking interactions, unlike monocyclic aryl groups (e.g., AT or 3a) .
- Schiff Base Derivatives : Compounds like CP 55 introduce imine linkages, which may enhance metal-binding capacity or modulate redox activity .
Physicochemical Properties
Biological Activity
4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol (CAS Number: 246163-31-5) is a synthetic compound that incorporates both triazole and thiol functionalities. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antioxidant properties. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 314.28 g/mol. The structure features a trifluoromethyl group attached to a benzimidazole moiety linked to a triazole-thiol unit.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazole ring through cyclization reactions followed by thiol functionalization.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including those similar to our compound. Triazoles often inhibit fungal growth by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to compromised cell membrane integrity.
A comparative study indicated that derivatives of 1,2,4-triazoles exhibit varying degrees of activity against bacteria such as Escherichia coli and Staphylococcus aureus. The introduction of different substituents on the triazole ring can enhance or diminish this activity. For instance, compounds with additional morpholine or indolyl groups have shown improved efficacy against certain pathogens .
| Compound | Structure | Activity Against |
|---|---|---|
| Compound A | Structure A | E. coli, Klebsiella pneumoniae |
| Compound B | Structure B | Staphylococcus aureus, Candida albicans |
| This compound | Target Compound | Anticipated moderate activity based on structural analogs |
Antioxidant Activity
The antioxidant capacity of compounds containing thiol groups has been well documented. Thiols can scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that similar triazole-thiol compounds exhibit significant antioxidant activity, which may be attributed to their ability to donate hydrogen atoms or electrons .
Case Studies
- Antimicrobial Efficacy : A study evaluated various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds with thiol groups consistently demonstrated enhanced antimicrobial properties compared to their non-thiol counterparts.
- Oxidative Stress Reduction : In vitro assays assessed the ability of triazole-thiol compounds to mitigate oxidative damage in cellular models. Results showed a marked decrease in reactive oxygen species (ROS) levels when treated with these compounds.
Q & A
Basic: What are the established multi-step synthetic routes for this compound?
The synthesis involves sequential functionalization of heterocyclic cores. A validated route begins with:
Formation of the benzimidazole intermediate : React 2-(trifluoromethyl)-1H-benzimidazole with a methylating agent (e.g., methyl iodide) under basic conditions to introduce the methyl bridge.
Triazole-thiol coupling : Condense 4-amino-1,2,4-triazole-3-thiol with the methylated benzimidazole using a nucleophilic substitution reaction. Catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C improve yield .
Purification : Monitor via TLC, isolate via ice-water precipitation, and recrystallize in aqueous acetic acid .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- IR spectroscopy : Identifies thiol (-SH, ~2500 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and benzimidazole aromatic protons (δ 7.2–8.5 ppm in ¹H). Use DMSO-d₆ to stabilize thiol protons .
- X-ray crystallography : Resolves spatial arrangement of the triazole-benzimidazole linkage, critical for structure validation .
Basic: What biological screening approaches evaluate its pharmacological potential?
- Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition studies : Test inhibition of cyclooxygenase-2 (COX-2) or acetylcholinesterase via spectrophotometric methods .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced: How to optimize reaction yields in benzimidazole-triazole linkage formation?
- Catalyst screening : Heterogeneous catalysts (e.g., Bleaching Earth Clay) reduce side reactions vs. homogeneous bases .
- Solvent effects : Polar aprotic solvents (DMF, PEG-400) enhance nucleophilicity of the thiol group .
- Temperature control : Maintain 70–80°C to balance reaction rate and decomposition .
Advanced: How to resolve contradictions in NMR spectral data for the triazole-thiol moiety?
- Deuterium exchange : Use D₂O to confirm labile thiol protons (disappearance of δ 3.5–4.0 ppm signals) .
- 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to assign overlapping signals, e.g., distinguishing triazole C-5 from benzimidazole carbons .
Advanced: What computational strategies model its interaction with biological targets?
- Molecular docking : Use AutoDock Vina to predict binding to COX-2 (PDB ID: 5KIR). The trifluoromethyl group shows hydrophobic interactions in the active site .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Advanced: How does the trifluoromethyl group influence structure-activity relationships (SAR)?
- Electron-withdrawing effect : Enhances metabolic stability and membrane permeability vs. non-fluorinated analogs .
- Comparative studies : Replace CF₃ with CH₃ or Cl to test antimicrobial potency. CF₃ analogs show 2–3x higher activity against C. albicans .
Advanced: How does pH stability affect bioassay outcomes?
- pH-dependent degradation : At pH < 5, the thiol group protonates, reducing nucleophilic reactivity. Use buffered solutions (pH 7.4) in cell assays to maintain stability .
- Bioavailability impact : Lower solubility at neutral pH may require formulation with cyclodextrins or liposomes .
Advanced: What challenges arise in regioselective triazole functionalization?
- Competing N-alkylation : Protect the thiol group with trityl chloride before alkylating the triazole N-1 position .
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves selectivity for N-2 substitution .
Advanced: How to analyze byproduct formation during thioether synthesis?
- TLC/HPLC monitoring : Detect disulfide byproducts (R-S-S-R) using ethyl acetate/hexane (3:7) mobile phase .
- Mass spectrometry (ESI-MS) : Identify m/z peaks corresponding to dimeric species (M + M – 2H)⁻ .
- Purification tweaks : Use silica gel chromatography with gradient elution (hexane → ethyl acetate) to separate thioether from disulfides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
